molecular formula C11H14O3 B14585976 4,4-Dimethyl-2-phenoxy-1,3-dioxolane CAS No. 61562-09-2

4,4-Dimethyl-2-phenoxy-1,3-dioxolane

Cat. No.: B14585976
CAS No.: 61562-09-2
M. Wt: 194.23 g/mol
InChI Key: QHNNHAZYTUMLNG-UHFFFAOYSA-N
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Description

4,4-Dimethyl-2-phenoxy-1,3-dioxolane is a cyclic acetal featuring a 1,3-dioxolane ring substituted with two methyl groups at the 4,4-positions and a phenoxy group at the 2-position. This compound is structurally related to other dioxolane derivatives, which are widely studied for their applications in organic synthesis, flavor chemistry, and polymer science.

Properties

CAS No.

61562-09-2

Molecular Formula

C11H14O3

Molecular Weight

194.23 g/mol

IUPAC Name

4,4-dimethyl-2-phenoxy-1,3-dioxolane

InChI

InChI=1S/C11H14O3/c1-11(2)8-12-10(14-11)13-9-6-4-3-5-7-9/h3-7,10H,8H2,1-2H3

InChI Key

QHNNHAZYTUMLNG-UHFFFAOYSA-N

Canonical SMILES

CC1(COC(O1)OC2=CC=CC=C2)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

4,4-Dimethyl-2-phenoxy-1,3-dioxolane can be synthesized through the acetalization of aldehydes or ketalization of ketones with ethylene glycol in the presence of a Brönsted or Lewis acid catalyst . The reaction typically involves refluxing the reactants in toluene with p-toluenesulfonic acid as a catalyst, allowing for the continuous removal of water using a Dean-Stark apparatus . Other catalysts such as zirconium tetrachloride (ZrCl4) and tetrabutylammonium tribromide can also be used for acetalization under mild conditions .

Industrial Production Methods

Industrial production of 4,4-Dimethyl-2-phenoxy-1,3-dioxolane follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and efficient water removal techniques ensures high yields and purity of the final product. The choice of catalyst and reaction conditions can be optimized to minimize by-products and enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

4,4-Dimethyl-2-phenoxy-1,3-dioxolane undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: KMnO4, CrO3, OsO4

    Reducing agents: LiAlH4, NaBH4

    Nucleophiles: RLi, RMgX, RCuLi

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols .

Mechanism of Action

The mechanism of action of 4,4-Dimethyl-2-phenoxy-1,3-dioxolane involves its interaction with specific molecular targets and pathways. For instance, as a muscarinic acetylcholine receptor agonist, it binds to the receptor and mimics the action of acetylcholine, leading to various physiological effects . The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The physicochemical properties and applications of 1,3-dioxolane derivatives are heavily influenced by substituent groups. Below is a comparative analysis of key analogues:

Table 1: Structural and Functional Comparison of 1,3-Dioxolane Derivatives
Compound Name Substituents Molecular Formula Molecular Weight Key Properties/Applications References
4,4-Dimethyl-2-phenoxy-1,3-dioxolane 4,4-dimethyl, 2-phenoxy C₁₁H₁₄O₃ 194.23 Potential solvent, synthetic intermediate
2-(4-Methoxyphenyl)-4-methyl-1,3-dioxolane 4-methyl, 2-(4-methoxyphenyl) C₁₁H₁₄O₃ 194.23 Noted in CAS registry; structural isomer
4-Methyl-2-pentyl-1,3-dioxolane 4-methyl, 2-pentyl C₉H₁₈O₂ 158.24 Fruity odor; flavoring agent
2,4-Diphenyl-1,3-dioxolane 2,4-diphenyl C₁₅H₁₄O₂ 226.27 High molecular weight; polymer studies
2-(2,4-Dichlorophenyl)-4,5-dimethyl-1,3-dioxolane 4,5-dimethyl, 2-(2,4-dichlorophenyl) C₁₁H₁₂Cl₂O₂ 259.12 Chlorinated derivative; niche synthesis
Key Observations:
  • Substituent Position and Stability : highlights that 2-phenyl-1,3-dioxolane derivatives exhibit varying stability depending on substituent positions. For example, derivatives with bulky groups (e.g., 4,4-dimethyl) may enhance steric protection of the acetal oxygen, improving resistance to hydrolysis .
  • Functional Groups and Applications: Phenoxy vs. Methoxyphenyl: The phenoxy group in 4,4-dimethyl-2-phenoxy-1,3-dioxolane may confer higher lipophilicity compared to the methoxy analogue (CAS 6414-32-0), influencing solubility in organic solvents . Alkyl Substituents: 4-Methyl-2-pentyl-1,3-dioxolane (CAS 1599-49-1) is utilized in flavor industries due to its pear-like aroma, whereas phenyl-substituted derivatives are more common in polymer and materials research .

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